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molecular formula C16H11BrN2O B8688776 4-bromo-N-quinolin-7-ylbenzamide CAS No. 300383-62-4

4-bromo-N-quinolin-7-ylbenzamide

Cat. No. B8688776
M. Wt: 327.17 g/mol
InChI Key: YBCZFMFZZNLLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544803B2

Procedure details

This material was prepared analogous to the procedure described for Example 1(c). 4-Bromo-benzoyl chloride (2.19 g, 10 mmol, Aldrich) reacted with 7-amino-quinoline (1.22 g, 8.5 mmol, prepared according to the procedure described in WO03099284) to give the title compound. MS (ESI, pos. ion) m/z: 328 (M+1).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][CH:18]=[N:19]2)=[CH:14][CH:13]=1>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:11][C:12]2[CH:21]=[C:20]3[C:15]([CH:16]=[CH:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C2C=CC=NC2=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was prepared analogous to the procedure
CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NC2=CC=C3C=CC=NC3=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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